Structural Determinant of Function: 3-Deaza-dUTP vs. dUTP in DNA Polymerase Recognition
3-Deaza-dUTP differs structurally from native dUTP by substitution of the N3 nitrogen with a carbon atom, altering the hydrogen-bonding capacity and base-pairing geometry of the pyrimidine ring. This modification changes how the nucleotide is recognized and processed by DNA polymerases . In contrast, unmodified dUTP serves as a bona fide substrate for DNA polymerases, readily incorporating opposite adenine with efficiency comparable to dTTP [1]. The 3-deaza modification introduces steric and electronic alterations that may affect incorporation kinetics and chain elongation properties, a feature exploited in studies of polymerase fidelity and mechanism.
| Evidence Dimension | DNA polymerase substrate recognition and incorporation efficiency |
|---|---|
| Target Compound Data | 3-deaza-dUTP: Modified base-pairing geometry; altered hydrogen-bonding capacity; potential chain-terminating properties (class-level characteristic of 3-deazapyrimidine nucleotides) |
| Comparator Or Baseline | dUTP: Natural substrate incorporated opposite adenine with efficiency comparable to dTTP; K_m ≈ 1-15 nM for various DNA polymerases [1] |
| Quantified Difference | Class-level difference in base-pairing hydrogen bonding pattern; 3-deaza modification eliminates N3 hydrogen bond acceptor potential, altering polymerase active site interactions |
| Conditions | In vitro DNA polymerase assays; structure-activity relationship analysis of 3-deazapyrimidine nucleotides |
Why This Matters
Procurement of 3-deaza-dUTP rather than dUTP enables studies specifically investigating how altered base-pairing geometry affects polymerase fidelity and substrate discrimination.
- [1] Szewczak AA, et al. Kinetic constants for dTTP and dUTP incorporation by Φ29 DNA polymerase. Table 1. dUTP Km = 12.2 ± 1.3 nM; Kcat/Km = 4.5 × 10⁻³ nM⁻¹·min⁻¹. PMC Copyright Notice. 2008. View Source
